

# Propiomazine effects on sleep architecture vs other hypnotics

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## Compound Focus: Propiomazine maleate

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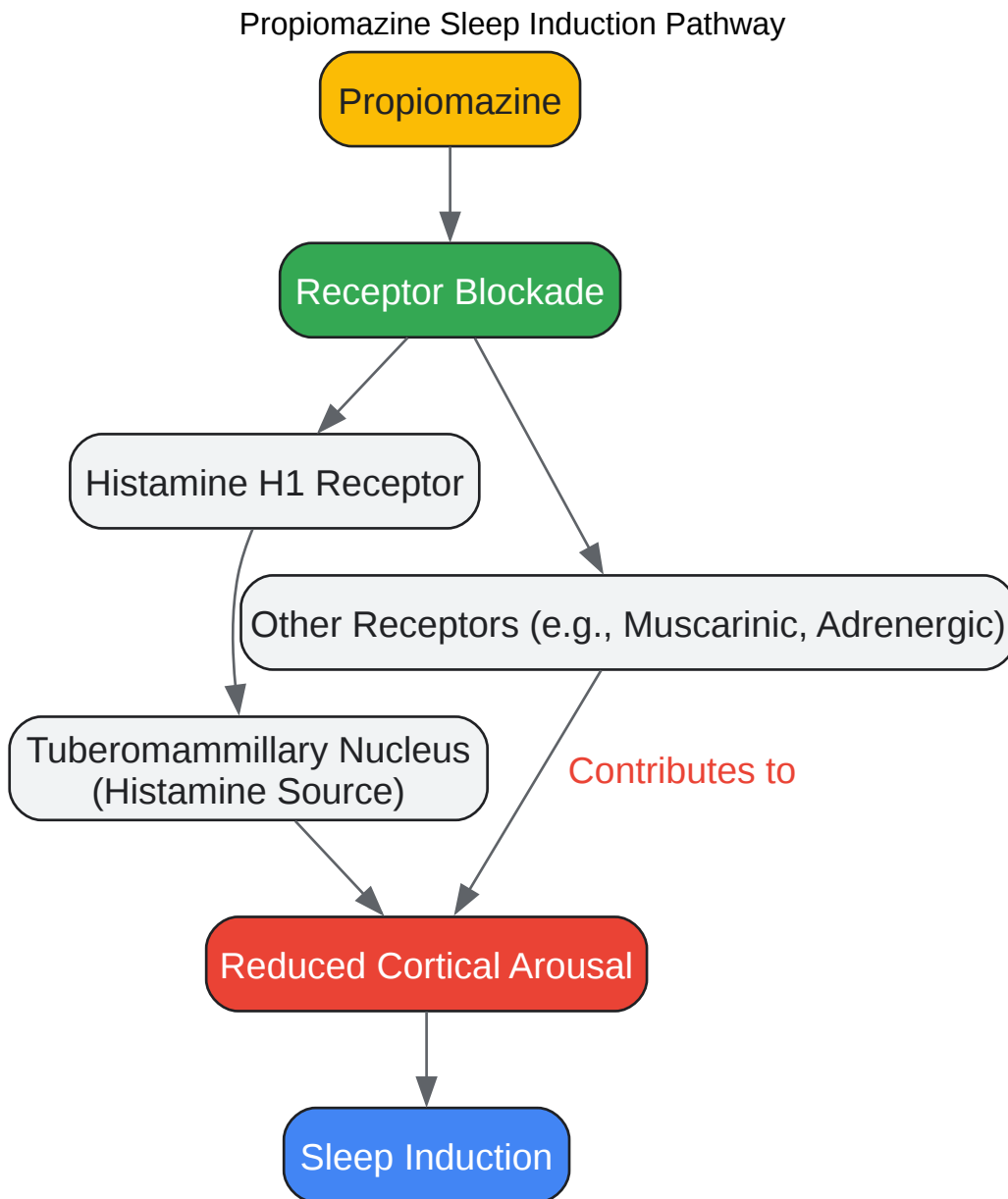
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## Mechanism of Action & Pharmacological Profile

Propiomazine's sedative effects come from its antagonism of several central nervous system receptors. The table below details its primary targets, while Zopiclone and Halofuginone have distinct and different mechanisms.

Drug	Primary Mechanism of Action	Key Molecular Targets
<b>Propiomazine</b>	Antagonist at multiple CNS receptors; primary sedative effect via <b>Histamine H1 receptor antagonism</b> [1].	Histamine H1 receptor, muscarinic acetylcholine receptors, alpha-1A adrenergic receptor, D2 dopamine receptor, 5-HT2A/2C serotonin receptors [1].
<b>Zopiclone</b>	Agonist at the benzodiazepine binding site on <b>GABA-A receptors</b> , enhancing inhibitory neurotransmission [2].	GABA-A receptor.
<b>Halofuginone</b>	Inhibits <b>prolyl-tRNA synthetase</b> , triggering an amino acid starvation response; investigated for anti-fibrotic and anti-cancer effects, not primarily a hypnotic [3].	Prolyl-tRNA synthetase.

The following diagram illustrates the core signaling pathways involved in propiomazine's action.



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## Clinical Trial Data & Efficacy Comparison

A key double-blind clinical trial directly compared propiomazine and zopiclone in outpatients with insomnia.

Sleep Measure	Propiomazine (25 mg)	Zopiclone (5 mg)	Notes & Trial Details
Subjective Sleep Quality	Effective	<b>Statistically superior</b> in 9 out of 13 variables [2].	Multicentre, double-blind, randomized, parallel-group study. Mean patient age: 60 years [2].
Sleep Latency (Objective)	Significant decrease [4].	Not measured in this trial.	Measured via EEG in a sleep laboratory setting on healthy volunteers [4].
Sleep Latency (Subjective)	Significant decrease [4].	Not measured in this trial.	Based on patient self-assessment [4].
REM Sleep	Possible suppression in early treatment [4].	Not specified in this trial.	Effect observed in sleep lab study [4].
Common Side Effects	Restless legs [2].	Bad taste (dysgeusia) [2].	---

## Detailed Experimental Protocols

For reliable research, understanding the methodology of key experiments is crucial.

- **Study Design:** A **multicentre, double-blind, randomized, parallel-group** comparison [2].
- **Participants:** 135 outpatients with insomnia, with a **mean age of 60 years** [2].
- **Intervention:** Patients were administered either **5 mg of zopiclone or 25 mg of propiomazine** [2].
- **Primary Outcome Measures:** Patient self-assessment of sleep quality and quantity via a **sleep diary** [2].
- **Study Design:** A sleep laboratory study examining the effects on the EEG (electroencephalogram) of healthy subjects [4].
- **Participants:** Ten **healthy volunteers** [4].

- **Intervention:** A single dose of **25 mg of propiomazine** [4].
- **Primary Outcome Measures:**
  - **Objective sleep latency** measured via EEG.
  - Distribution of different **sleep stages** (e.g., REM sleep).
  - **Subjective assessments** of sleep quality and morning drowsiness [4].

## Research Considerations & Conclusion

When considering propiomazine for research or clinical development, several factors are important:

- **Safety Profile:** While effective, propiomazine's activity across multiple receptor systems (dopamine, muscarinic) can lead to a different side effect profile, such as restless legs, compared to the bad taste associated with zopiclone [2]. Serious adverse events, though rare, can include convulsions and fast heartbeat [1].
- **Regulatory Status:** Propiomazine is **not approved by the US FDA**, and its clinical use is not widespread [1].
- **Population Considerations:** For patients with respiratory comorbidities like COPD, all sedatives, including benzodiazepines and Z-drugs, should be used with caution due to potential adverse respiratory effects during sleep [5].

In summary, propiomazine is a multi-receptor antagonist with proven sedative effects, primarily through H1 antagonism. However, clinical evidence suggests it may be less effective than the Z-drug zopiclone in improving subjective sleep in an elderly insomnia population.

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